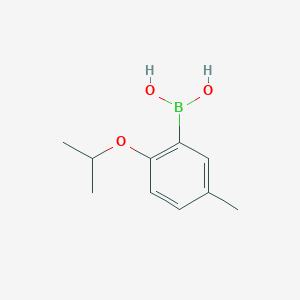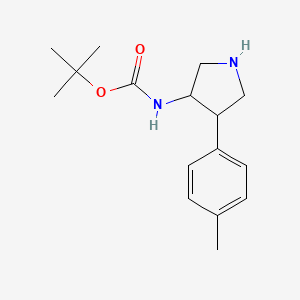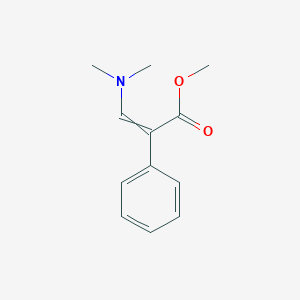
1-吡啶-4-基咪唑烷-2-酮
描述
1-Pyridin-4-yl-imidazolidin-2-one is a chemical compound that falls within the broader class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused ring structure that combines the imidazole ring (a five-membered ring with two nitrogen atoms) and the pyridine ring (a six-membered ring with one nitrogen atom). The unique structure of these compounds lends them a variety of chemical properties and reactivity, making them of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods. One approach involves the annulation of α-keto vinyl azides and 2-aminopyridines, which forms three new C-N bonds through cascade reactions and rearrangements without the need for a catalyst or metal . Another method utilizes a one-pot multicomponent cascade reaction that constructs multiple bonds and rings efficiently under solvent-free conditions . Additionally, a novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine under microwave irradiation in ethylene glycol has been reported to synthesize imidazo[1,2-a]pyridin-2-one derivatives .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been studied using various analytical techniques. For instance, the absolute configurations of substituted 2-(pyridin-2-yl)imidazolidin-4-ones were determined by X-ray analysis or NOESY experiments . The structural and vibrational properties of related compounds, such as imidazo[4,5-c]pyridine, have been analyzed using DFT quantum chemical calculations, revealing insights into the stability and unique vibrational modes of the imidazopyridine skeleton .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines participate in a variety of chemical reactions. They have been used as ligands in copper(II) complexes to catalyze highly enantioselective nitroaldol reactions . Additionally, they can undergo excited state intramolecular proton transfer (ESIPT), which is influenced by various substituents on the imidazo[1,2-a]pyridine framework . The ability to form stable N-heterocyclic carbenes from imidazo[1,5-a]pyridin-3-ylidenes also highlights the versatility of these compounds in organometallic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are closely related to their molecular structure. The presence of nitrogen atoms in the rings contributes to their basicity and potential for hydrogen bonding. The fused ring system can also affect their photophysical properties, as seen in compounds capable of ESIPT, which display strong solid-state emission in the blue-green-yellow region . The crystalline structure of imidazo[4,5-c]pyridine, for example, is organized in hydrogen-bonded chains, which is significant for understanding the material properties of these compounds .
科学研究应用
蛋白质组学研究
“1-吡啶-4-基咪唑烷-2-酮” 用于蛋白质组学研究 . 蛋白质组学是对蛋白质(特别是其结构和功能)进行的大规模研究。该化合物可用于研究蛋白质相互作用、修饰和定位,以了解它们参与的生物过程。
催化合成
该化合物在咪唑烷-2-酮和苯并咪唑烷-2-酮的催化合成中起着重要作用 . 咪唑烷-2-酮衍生物最常见的合成方法包括:
制药应用
咪唑烷-2-酮及其类似物,包括“1-吡啶-4-基咪唑烷-2-酮”,广泛存在于药物中 . 它们是药物、天然产物、手性助剂和有机合成中间体的无处不在的结构单元 .
合成中间体
取代的咪唑烷-2-酮是重要的合成中间体,可以转化为各种复杂的结构 . 这使得“1-吡啶-4-基咪唑烷-2-酮”成为合成化学领域中的一种有价值的化合物。
手性助剂
“1-吡啶-4-基咪唑烷-2-酮” 及其类似物代表了一类有用的手性助剂,用于不对称转化 . 手性助剂是在不对称合成中使用的化合物,用于暂时将手性引入分子。
可持续合成
在过去的几十年中,人们探索了各种合成途径来获得五元环状脲,例如“1-吡啶-4-基咪唑烷-2-酮” . 在以下目标方面取得了实质性进展
安全和危害
未来方向
While specific future directions for 1-Pyridin-4-yl-imidazolidin-2-one are not available, the functionalization of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds, is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future research directions in the development of new drugs using imidazole derivatives.
作用机制
Target of Action
The primary target of the compound 1-Pyridin-4-yl-imidazolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . This compound exhibits low-double-digit nanomolar activity against resistant Plasmodium falciparum laboratory strains and development of liver schizonts .
Mode of Action
The interaction of 1-Pyridin-4-yl-imidazolidin-2-one with its target, PRS, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the PRS, thereby affecting the survival and replication of the Plasmodium falciparum .
Biochemical Pathways
The biochemical pathway affected by 1-Pyridin-4-yl-imidazolidin-2-one involves the synthesis of proline, an amino acid, by the PRS . By inhibiting the PRS, this compound disrupts the production of proline, which is essential for protein synthesis and the survival of the Plasmodium falciparum .
Pharmacokinetics
It is known that the compound exhibits oral efficacy in a humanized murine model of plasmodium falciparum malaria , suggesting that it has suitable bioavailability.
Result of Action
The molecular and cellular effects of the action of 1-Pyridin-4-yl-imidazolidin-2-one include the inhibition of PRS, disruption of proline synthesis, and subsequent inhibition of protein synthesis . This leads to the death of the Plasmodium falciparum, thereby exhibiting its antimalarial activity .
生化分析
Biochemical Properties
1-Pyridin-4-yl-imidazolidin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the growth hormone receptor, thereby preventing the activation of the insulin receptor and glycogenolysis
Cellular Effects
The effects of 1-Pyridin-4-yl-imidazolidin-2-one on various cell types and cellular processes are profound. It has been demonstrated to attenuate cachexia in mice by reducing weight loss . Additionally, 1-Pyridin-4-yl-imidazolidin-2-one exerts an antihypertensive effect on congestive heart failure by inhibiting alpha 2 adrenergic receptors . These effects indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-Pyridin-4-yl-imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules. It acts as a capsid binder, inhibiting enterovirus 71 (EV71) by interacting with the VP1 protein of the virus . This interaction prevents the virus from binding to its receptor, thereby inhibiting viral replication. Additionally, the compound’s ability to inhibit alpha 2 adrenergic receptors suggests a mechanism involving receptor blockade and subsequent downstream signaling inhibition .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Pyridin-4-yl-imidazolidin-2-one over time have been studied in laboratory settings. It has been observed that the compound maintains its stability under various conditions, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of 1-Pyridin-4-yl-imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to attenuate cachexia and exert antihypertensive effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-Pyridin-4-yl-imidazolidin-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as an inhibitor of the growth hormone receptor and its impact on glycogenolysis highlight its involvement in metabolic regulation
Transport and Distribution
The transport and distribution of 1-Pyridin-4-yl-imidazolidin-2-one within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and distribution in clinical settings.
Subcellular Localization
1-Pyridin-4-yl-imidazolidin-2-one exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-pyridin-4-ylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFTGZESMCKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395866 | |
| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52210-90-9 | |
| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52210-90-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


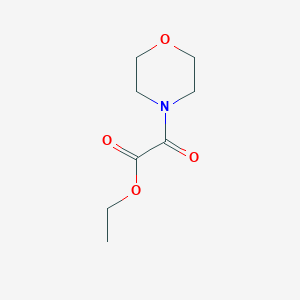
![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1307411.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)
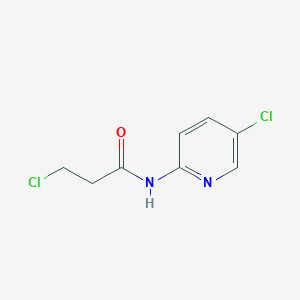


![2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307430.png)
![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)
![7-(4-Fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)
